molecular formula C16H18N4O2 B2649791 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine CAS No. 1235279-69-2

1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine

Cat. No.: B2649791
CAS No.: 1235279-69-2
M. Wt: 298.346
InChI Key: OHTIIUZNCWQYIA-UHFFFAOYSA-N
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Description

1-(2-Methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine is a synthetic piperazine derivative intended for research use only in laboratory settings. This compound is of significant interest in medicinal chemistry and pharmacology, particularly in the development of multi-targeting ligands for central nervous system (CNS) disorders. Piperazine-based scaffolds are recognized as privileged structures in drug discovery for their ability to interact with a variety of biological targets. Scientific literature indicates that compounds featuring a piperazine core conjugated with pyridine and methoxypyridine moieties are frequently investigated for their potential affinity for G-protein coupled receptors (GPCRs), such as histamine H3 receptors, and sigma receptors (σ1R and σ2R) . The structural motif of a piperazine ring connected via a carbonyl linker to an aromatic system is a common feature in pharmacophore models for these targets . Research into such ligands is a promising avenue for creating novel therapeutics for neurological conditions and pain management, as dual H3R and σ1R antagonism has been linked to promising preclinical efficacy . Furthermore, similar piperazine-containing molecular frameworks are also explored in oncology research, for instance, as inhibitors of epigenetic enzymes like LSD1, which is a validated drug target for certain types of leukemia and solid tumors . This product is strictly for research purposes in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-15-13(5-4-8-18-15)16(21)20-11-9-19(10-12-20)14-6-2-3-7-17-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTIIUZNCWQYIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution with pyridine groups: The piperazine core can be further reacted with pyridine derivatives under specific conditions, such as using a base like sodium hydride in an aprotic solvent.

    Introduction of the methoxypyridine group: This step may involve the reaction of the intermediate compound with 2-methoxypyridine-3-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds structurally related to 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine exhibit potential antidepressant effects. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Anticancer Properties

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Its ability to inhibit cell proliferation and induce apoptosis has been documented, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of this compound against both bacterial and fungal strains. The presence of the pyridine moiety enhances its interaction with microbial targets, leading to promising results in inhibiting growth and viability.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in substituents on the piperazine and pyridine rings can significantly influence biological activity. SAR studies have identified key functional groups that enhance potency and selectivity towards specific biological targets .

Case Study: Antidepressant Development

In a study focusing on the antidepressant potential of piperazine derivatives, researchers synthesized a series of compounds based on the core structure of this compound. The lead compound demonstrated significant activity in preclinical models, leading to further optimization and evaluation in clinical settings .

Compound NameActivityReference
This compoundAntidepressant
Related Piperazine DerivativeAnticancer
Another DerivativeAntimicrobial

Case Study: Anticancer Screening

A comprehensive screening of various derivatives against human cancer cell lines revealed that modifications at the 4-position of the piperazine ring enhanced cytotoxicity. This led to the identification of a potent analog that is currently undergoing further preclinical testing .

Mechanism of Action

The mechanism of action of 1-(2-methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxypyridine and pyridine groups could play a role in binding to the active site of the target molecule, while the piperazine ring may influence the overall conformation and stability of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperazine Core

N1-Acylated Piperazines

The target compound’s N1-2-methoxypyridine-3-carbonyl group distinguishes it from analogs with benzoyl or sulfonyl substituents. Key examples include:

Compound Name N1 Substituent N4 Substituent Molecular Weight (g/mol) Melting Point (°C) Key Reference
1-(2-Methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine 2-Methoxypyridine-3-carbonyl Pyridin-2-yl 338.35* Not reported -
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) 4-Chloro-3-(trifluoromethyl)benzoyl Pyridin-2-yl-acetamide 530.00 241–242
N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (8d) 3-Methoxybenzoyl Pyridin-2-yl-acetamide 458.00 207–209
1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine 2-Chloropyridine-3-carbonyl 5-Chloro-2-methylphenyl 390.25 Not reported

Notes:

  • The target compound’s methoxy-pyridine carbonyl group introduces both steric and electronic differences compared to halogenated or methoxy-benzoyl analogs.
  • Halogenated derivatives (e.g., 8b) exhibit higher molecular weights and melting points, likely due to increased van der Waals interactions .
N4-Substituted Piperazines

Variations at the N4 position influence receptor selectivity and pharmacokinetics:

Compound Name N4 Substituent Biological Activity Reference
1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine 2-Nitrobenzyl-piperidinyl High dopamine D2 receptor affinity (Ki = 12 nM)
1-(Pyridin-2-yl)-4-(3-(trifluoromethyl)benzoyl)piperazine 3-(Trifluoromethyl)benzoyl Not reported
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine 2-Fluoropyridin-3-carbonyl Not reported

Key Observations :

  • The pyridin-2-yl group in the target compound may favor interactions with CNS targets, similar to dopamine receptor ligands .

Physicochemical Properties

The methoxy group in the target compound improves water solubility compared to halogenated analogs. For example:

  • LogP Values : Methoxy-substituted compounds (e.g., 8d, LogP ~2.5) are less lipophilic than chloro/trifluoromethyl derivatives (e.g., 8b, LogP ~4.1) .
  • Melting Points : Methoxy-substituted analogs (207–209°C for 8d) generally have lower melting points than halogenated derivatives (241–242°C for 8b), reflecting reduced crystallinity .

Biological Activity

1-(2-Methoxypyridine-3-carbonyl)-4-(pyridin-2-yl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C18H22N4O2
  • Molecular Weight : 342.4 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to modulate receptor activities, particularly in the context of pain management and cancer treatment.

  • P2X Receptor Modulation : The compound acts as a modulator of P2X3 receptors, which are implicated in pain signaling pathways. This modulation may lead to analgesic effects, making it a candidate for pain management therapies .
  • Anticancer Activity : Research indicates that compounds with similar piperazine structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves cell cycle arrest and DNA damage induction, particularly in prostate cancer cells .

Table 1: Biological Activities of this compound

Activity TypeTarget Cells/PathwaysObserved EffectsReference
Pain modulationP2X3 receptorsAnalgesic effects
AnticancerPC3 (Prostate cancer)Inhibition of cell growth
Various cancer cell linesInduction of apoptosis
HepG2 (Liver cancer)Reduced cell viability

Case Study 1: Analgesic Properties

In a study examining the analgesic properties of piperazine derivatives, this compound demonstrated significant modulation of P2X3 receptors, leading to reduced pain responses in animal models. This suggests potential for development as a therapeutic agent for chronic pain conditions.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer efficacy of this compound against prostate cancer cells (PC3). The results showed that the compound inhibited colony formation and induced G2/M phase arrest, highlighting its potential as an anticancer agent. The IC50 values reported were comparable to established chemotherapeutics, indicating promising activity .

Research Findings

Recent research has expanded on the structure-activity relationships (SAR) of piperazine derivatives. The incorporation of various substituents on the piperazine ring significantly influences biological activity. For instance, modifications that enhance hydrophobic interactions have been linked to improved anticancer potency .

Q & A

Q. Advanced Research Focus

  • Co-solvent systems : Use PEG-300/Cremophor EL (1:1) for aqueous solubility enhancement .
  • Salt formation : Prepare hydrochloride salts via HCl gas exposure in diethyl ether to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release in pharmacokinetic studies .

What computational tools are recommended for predicting metabolic pathways?

Q. Advanced Research Focus

  • In silico metabolism : Use SwissADME or ADMET Predictor to identify CYP450-mediated oxidation sites (e.g., methoxy demethylation) .
  • Metabolite validation : Compare predicted metabolites with LC-HRMS/MS data from hepatocyte incubations .

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